molecular formula C19H22N2O3 B6538971 N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide CAS No. 1060228-73-0

N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide

Cat. No.: B6538971
CAS No.: 1060228-73-0
M. Wt: 326.4 g/mol
InChI Key: SCKPTJFUYLNUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide: is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a dimethylamino group, a phenylacetamido group, and a methylphenoxy group, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide typically begins with commercially available starting materials such as 3-methylphenol, acetic anhydride, and N,N-dimethylamine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methylphenoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine under appropriate conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Conversion to amines and other reduced forms.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Biology and Medicine

    Drug Development: This compound is explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biochemical Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It is investigated for its potential use in agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-{4-[2-(4-methylphenoxy)acetamido]phenyl}acetamide
  • N,N-dimethyl-2-{4-[2-(2-methylphenoxy)acetamido]phenyl}acetamide
  • N,N-dimethyl-2-{4-[2-(3-ethylphenoxy)acetamido]phenyl}acetamide

Uniqueness

N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N,N-dimethyl-2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-5-4-6-17(11-14)24-13-18(22)20-16-9-7-15(8-10-16)12-19(23)21(2)3/h4-11H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKPTJFUYLNUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.